MCPG (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its ability to block metabotropic glutamate receptors (mGluRs), which are involved in various neural processes such as synaptic plasticity, learning, and memory . MCPG (sodium) has been widely used in scientific research to study the induction and maintenance of long-term potentiation (LTP) and other neural mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCPG (sodium) typically involves the reaction of methylenecyclopropylamine with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of MCPG (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The final product is purified through crystallization or other suitable methods to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
MCPG (sodium) undergoes various chemical reactions, including:
Oxidation: MCPG (sodium) can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert MCPG (sodium) to its corresponding alcohol derivatives.
Substitution: MCPG (sodium) can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl glycine derivatives.
Scientific Research Applications
MCPG (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
MCPG (sodium) exerts its effects by blocking metabotropic glutamate receptors (mGluRs). These receptors are G-protein-coupled receptors that play a crucial role in modulating synaptic transmission and plasticity. By inhibiting mGluRs, MCPG (sodium) interferes with the signaling pathways involved in long-term potentiation (LTP) and other forms of synaptic plasticity. This blockade affects the phosphoinositide (PI) turnover and the release of intracellular calcium stores, ultimately influencing neural activity and plasticity .
Comparison with Similar Compounds
MCPG (sodium) can be compared with other similar compounds such as:
α-Methyl-4-carboxyphenylglycine (MCPG): Similar in structure but lacks the sodium salt form.
1S,3R-Aminocyclopentane-1,3-dicarboxylic acid (ACPD): Another mGluR antagonist with different structural properties.
4-Carboxyphenylglycine (CPG): A related compound with similar antagonistic effects on mGluRs.
Uniqueness
MCPG (sodium) is unique due to its specific antagonistic activity on mGluR subtypes and its ability to selectively block long-term potentiation (LTP) and short-term potentiation (STP) in neural tissues .
Properties
Molecular Formula |
C10H10NNaO4 |
---|---|
Molecular Weight |
231.18 g/mol |
IUPAC Name |
sodium;2-amino-2-(4-carboxyphenyl)propanoate |
InChI |
InChI=1S/C10H11NO4.Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);/q;+1/p-1 |
InChI Key |
YPWQKZZVAZJJRO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.